molecular formula C41H69NO4 B12803398 Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- CAS No. 150840-31-6

Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-

Cat. No.: B12803398
CAS No.: 150840-31-6
M. Wt: 640.0 g/mol
InChI Key: RIKPHTJUWKAFML-OMDZWSJNSA-N
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Description

Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound that belongs to the class of fatty acids It is characterized by the presence of a long aliphatic chain and a functional group derived from lupane, a triterpenoid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- typically involves multiple steps. One common method starts with the transesterification of castor oil to produce methyl ricinoleate. This intermediate is then subjected to pyrolysis to yield methyl undecenoate. The methyl undecenoate is hydrolyzed to produce 10-undecenoic acid, which is further modified through hydrobromination to yield 11-bromoundecanoic acid. Finally, the brominated compound undergoes a reaction with a lupane derivative to form the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, typically under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of undecanoic acid with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with cellular membranes and metabolic pathways. It triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species cause damage to the cell membrane and cell wall, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is unique due to its complex structure, which combines a fatty acid chain with a lupane derivative. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

150840-31-6

Molecular Formula

C41H69NO4

Molecular Weight

640.0 g/mol

IUPAC Name

11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid

InChI

InChI=1S/C41H69NO4/c1-28(2)29-19-24-41(36(46)42-27-15-13-11-9-8-10-12-14-16-34(44)45)26-25-39(6)30(35(29)41)17-18-32-38(5)22-21-33(43)37(3,4)31(38)20-23-40(32,39)7/h29-33,35,43H,1,8-27H2,2-7H3,(H,42,46)(H,44,45)/t29-,30+,31-,32+,33-,35+,38-,39+,40+,41-/m0/s1

InChI Key

RIKPHTJUWKAFML-OMDZWSJNSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCCC(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCCC(=O)O

Origin of Product

United States

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